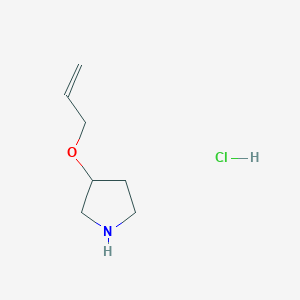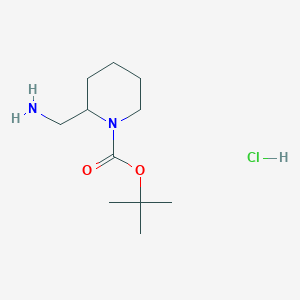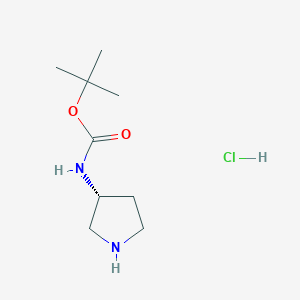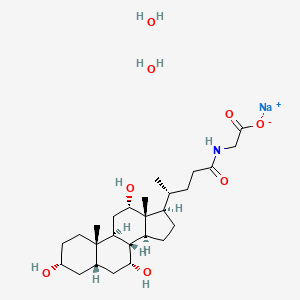
3-(2-Methylcyclopropyl)-3-oxopropanenitrile
Descripción general
Descripción
3-(2-Methylcyclopropyl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
3-(2-Methylcyclopropyl)-3-oxopropanenitrile has been highlighted for its role in the synthesis of different heterocyclic compounds. Studies have shown the diverse methods used for synthesizing these compounds, underscoring the reactivity and synthetic importance of 3-(1H-indol-3-yl)-3-oxopropanenitrile derivatives (Fadda et al., 2014).
Electrophilic Cyanoacetylation
A simple and efficient method for synthesizing 3-oxopropanenitriles from various heterocyclic compounds has been developed. This process involves direct electrophilic cyanoacetylation using mixed anhydrides in the presence of a catalyst, showcasing the adaptability and utility of 3-oxopropanenitriles in chemical synthesis (Andicsová-Eckstein et al., 2016).
Catalytic Processes and Complex Syntheses
Research has also focused on the development of catalytic processes involving 3-oxopropanenitriles. For instance, Rh(III)-catalyzed carbocyclization reactions of 3-(indolin-1-yl)-3-oxopropanenitriles with alkynes and alkenes have been established, allowing for the formation of 1,7-fused indolines through C-H activation. These reactions exhibit a broad range of substrates and high yields, demonstrating the versatility of 3-oxopropanenitriles in forming complex molecular structures (Zhou et al., 2016).
Propiedades
IUPAC Name |
3-(2-methylcyclopropyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-4-6(5)7(9)2-3-8/h5-6H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJRVMZFXQWABX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
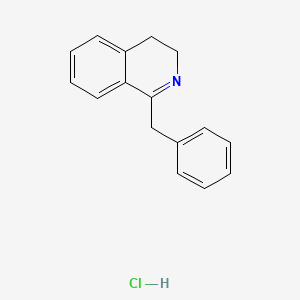

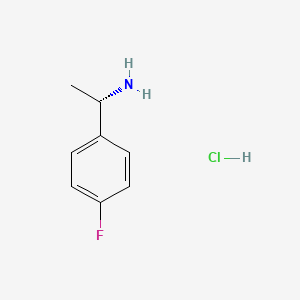

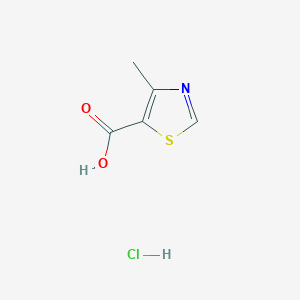
![2-[2-(1-Methyl-2-piperidinyl)ethoxy]-3-phenylpropylamine](/img/structure/B1438048.png)
![4-[2-(3-Piperidinylmethoxy)ethyl]morpholine](/img/structure/B1438049.png)
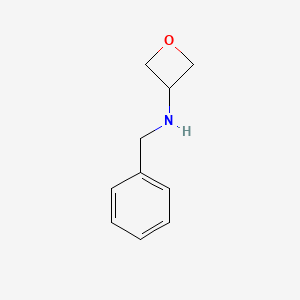
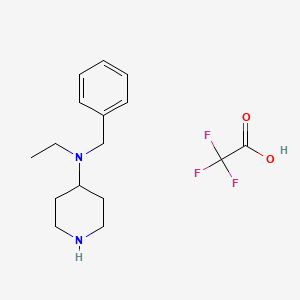
![Bis-benzo[1,3]dioxol-5-ylmethyl-amineoxalate](/img/structure/B1438055.png)
